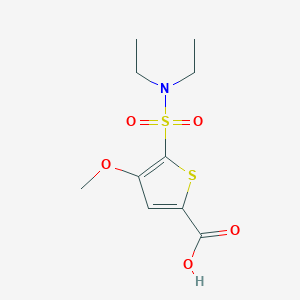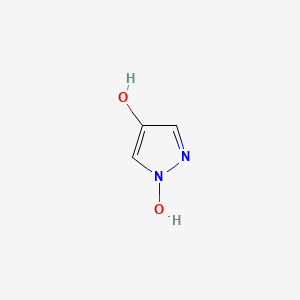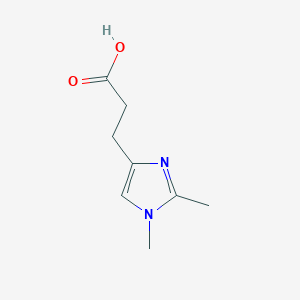
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes various functional group modifications to introduce the diethylsulfamoyl and methoxy groups. The carboxylic acid group is usually introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the sulfamoyl group can produce amine derivatives.
科学的研究の応用
5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfamoyl and carboxylic acid groups allows the compound to form hydrogen bonds and electrostatic interactions with its targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the diethylsulfamoyl and methoxy groups, making it less versatile.
4-Methoxythiophene-2-carboxylic acid: Similar structure but without the diethylsulfamoyl group.
5-(Diethylsulfamoyl)thiophene-2-carboxylic acid: Lacks the methoxy group.
Uniqueness
The unique combination of diethylsulfamoyl, methoxy, and carboxylic acid groups in 5-(Diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific functional group interactions.
特性
分子式 |
C10H15NO5S2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
5-(diethylsulfamoyl)-4-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO5S2/c1-4-11(5-2)18(14,15)10-7(16-3)6-8(17-10)9(12)13/h6H,4-5H2,1-3H3,(H,12,13) |
InChIキー |
FSEWOICWTHLNJE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(S1)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}acetic acid](/img/structure/B13078031.png)

![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)

![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)


![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)

